molecular formula C9H10N2O B15253706 3-(aminomethyl)-1H-indol-5-ol CAS No. 52700-62-6

3-(aminomethyl)-1H-indol-5-ol

Cat. No.: B15253706
CAS No.: 52700-62-6
M. Wt: 162.19 g/mol
InChI Key: FAKCDZJHQYJCJN-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1H-indol-5-ol is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature, particularly in plants and microorganisms The structure of this compound consists of an indole core with an aminomethyl group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of indole-5-ol with formaldehyde and ammonia or an amine under acidic conditions to introduce the aminomethyl group at the 3-position. The reaction typically proceeds via a Mannich reaction mechanism, which involves the formation of an iminium ion intermediate that subsequently reacts with the indole nucleus.

Another approach involves the reduction of 3-(nitromethyl)-1H-indol-5-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method provides a straightforward route to the desired aminomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1H-indol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding indoline derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-1H-indol-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to naturally occurring indole derivatives.

    Industry: Used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1H-indol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The indole core can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

3-(aminomethyl)-1H-indol-5-ol can be compared with other similar compounds such as:

    3-(aminomethyl)-1H-indole: Lacks the hydroxyl group at the 5-position, which may affect its reactivity and binding properties.

    5-hydroxyindole: Lacks the aminomethyl group, which limits its ability to participate in certain types of chemical reactions.

    3-(aminomethyl)-1H-indol-2-ol: The position of the hydroxyl group is different, which can influence the compound’s chemical and biological properties.

The presence of both the aminomethyl and hydroxyl groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

52700-62-6

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(aminomethyl)-1H-indol-5-ol

InChI

InChI=1S/C9H10N2O/c10-4-6-5-11-9-2-1-7(12)3-8(6)9/h1-3,5,11-12H,4,10H2

InChI Key

FAKCDZJHQYJCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CN

Origin of Product

United States

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